2-Bromo-6-(difluoromethyl)pyrazine
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Overview
Description
2-Bromo-6-(difluoromethyl)pyrazine is a chemical compound with the molecular formula C5H3BrF2N2. It is a pyrazine derivative, characterized by the presence of bromine and difluoromethyl groups attached to the pyrazine ring.
Preparation Methods
The synthesis of 2-Bromo-6-(difluoromethyl)pyrazine typically involves the bromination of 6-(difluoromethyl)pyrazine. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve the desired substitution on the pyrazine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Bromo-6-(difluoromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
2-Bromo-6-(difluoromethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. It serves as a precursor for the synthesis of bioactive molecules.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Bromo-6-(difluoromethyl)pyrazine can be compared with other pyrazine derivatives, such as:
2-Bromo-6-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-4,6-difluorophenyl isocyanate: Contains bromine and fluorine substituents but with an isocyanate functional group.
Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring, which may exhibit varying chemical and biological properties.
Properties
Molecular Formula |
C5H3BrF2N2 |
---|---|
Molecular Weight |
208.99 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethyl)pyrazine |
InChI |
InChI=1S/C5H3BrF2N2/c6-4-2-9-1-3(10-4)5(7)8/h1-2,5H |
InChI Key |
QJBJCMGNMUHLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Br)C(F)F |
Origin of Product |
United States |
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